molecular formula C19H23NO6 B171722 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 197574-95-1

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B171722
CAS No.: 197574-95-1
M. Wt: 361.4 g/mol
InChI Key: PJTVPDFSOUPHFE-FVVUREQNSA-N
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Description

2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 197574-95-1) is a glycoside derivative of N-acetylglucosamine (GlcNAc) with a 2-naphthylmethyl aglycone. Its molecular formula is C₁₉H₂₃NO₆ (MW: 361.39 g/mol). This compound is notable for its antiviral activity, particularly against influenza A and HIV, attributed to its ability to inhibit viral enzymes via selective interactions .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(naphthalen-2-ylmethoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-11(22)20-16-18(24)17(23)15(9-21)26-19(16)25-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-19,21,23-24H,9-10H2,1H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVPDFSOUPHFE-FVVUREQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457103
Record name 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197574-95-1
Record name 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycosylation via Mercuric Cyanide Promotion

A classical approach involves condensing naphthylmethanol with a glycosyl donor under mercury(II) cyanide (HgCN) catalysis. For example, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside reacts with naphthylmethanol in acetonitrile to form the glycosidic bond. This method leverages the Lewis acid properties of HgCN to activate the donor, yielding α- and β-mixed anomers.

Key Parameters :

  • Solvent : Acetonitrile

  • Catalyst : HgCN (1–2 equiv.)

  • Yield : ~50–60% (after deprotection and purification).

Alkylation with 2-(Bromomethyl)Naphthalene

Direct alkylation of a deprotected glucopyranoside with 2-(bromomethyl)naphthalene provides a straightforward route. In a representative protocol, methyl-2-O-(2-naphthylmethyl)-3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside is synthesized by reacting the bromide with a glucoside in DMF. This method avoids glycosylation steps, simplifying the synthesis.

Procedure :

  • Dissolve the glucoside (e.g., methyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside) in DMF.

  • Add 2-(bromomethyl)naphthalene (2 equiv.) and stir at 0°C to RT for 2–4 h.

  • Quench with NH₄Cl, extract with diethyl ether, and purify via column chromatography.

Yield : 75–98% for intermediates.

Furanosyl Oxazoline Method

A scalable route employs a reactive furanosyl oxazoline intermediate. Primary alcohols (e.g., naphthylmethanol) react with the oxazoline under acidic conditions to form β-D-glucopyranosides exclusively. This method bypasses traditional glycosylation challenges, such as anomeric control.

Conditions :

  • Reagent : HCl (cat.) in CH₂Cl₂

  • Temperature : 0°C to RT

  • Yield : 60–80% for β-anomers.

Protection and Deprotection Strategies

Acetyl and Benzylidene Protection

Tri-O-acetyl derivatives (e.g., 2-naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside) are synthesized using acetic anhydride and pyridine. Benzylidene groups protect the 4,6-position during glycosylation, as seen in intermediates like methyl-2-O-(2-naphthylmethyl)-3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside.

Deprotection :

  • Acetyl : O-Deacetylation with NaOMe/MeOH or enzymatic hydrolysis.

  • Benzylidene : Acidic hydrolysis (e.g., HCl/H₂O).

Naphthylmethyl Deprotection

The Nap group is cleaved oxidatively using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM/H₂O (20:1) with β-pinene as a proton scavenger. This method preserves acid/base-sensitive groups.

Procedure :

  • Dissolve the Nap-protected glucopyranoside and β-pinene (10 equiv.) in DCM/H₂O.

  • Add DDQ (2 equiv.) and stir at RT for 2–4 h.

  • Extract with DCM, dry, and purify via flash chromatography.

Yield : 68–96%.

Key Reaction Parameters and Optimization

Solvent Systems

MethodSolventRationale
HgCN-Promoted GlycosylationAcetonitrilePolar aprotic solvent enhances donor activation
AlkylationDMFHigh boiling point for bromide reactions
DDQ DeprotectionDCM/H₂O (20:1)Biphasic system for carbocation stabilization

Temperature and Reaction Time

StepTemperatureTimePurpose
Glycosylation (HgCN)RT12–24 hAnomer equilibration
Oxazoline Reaction0°C → RT1–2 hPrevent β-anomer side reactions
DDQ DeprotectionRT2–4 hOptimize yield without decomposition

Comparative Analysis of Methods

Table 1: Glycosylation Methods Comparison

Donor TypePromoterAcceptorAnomer SelectivityYieldReference
Glucopyranosyl bromideHgCNNaphthylmethanolβ-Only (oxazoline)60–80%
TrichloroacetimidateTMSOTf/NISThioglycosideα/β-Mix50–60%
Furanosyl oxazolineHClAlcoholsβ-Only75–90%

Chemical Reactions Analysis

Reaction Conditions

The Nap group is cleaved via oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of β-pinene as a proton scavenger. This method avoids harsh acidic or basic conditions, preserving acid/base-sensitive functional groups .

Key Parameters

  • Solvent System : Dichloromethane (DCM) and water in a 20:1 ratio.

  • Reaction Time : 2–4 hours at room temperature.

  • Additive : β-pinene (10 equiv.) neutralizes acidic byproducts (2,3-dichloro-5,6-dicyanohydroquinone), preventing substrate decomposition .

Substrate Compatibility

Substrate StructureYield (%)Reaction Time (h)Reference
Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside894
Methyl 2-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside934
4-O-Benzyl-6-deoxy-D-glucal732
Methyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside864

Mechanistic Insight : DDQ oxidizes the benzyl ether, generating a stabilized carbocation intermediate. β-Pinene traps protons released during the reaction, preventing acid-induced side reactions .

Functionalization of the Acetamido Group

While direct modifications of the 2-acetamido group in Nap-protected glucopyranosides are not explicitly reported, analogous transformations on similar substrates suggest potential reactivity:

Acetamido Hydrolysis

  • Conditions : Hydrolysis under alkaline (e.g., NaOH) or enzymatic (e.g., hexosaminidase) conditions converts the acetamido group to a free amine .

  • Challenges : The Nap group remains stable under mild alkaline conditions but may degrade under prolonged exposure to strong bases .

Epimerization at C-4

  • Method : SN2 inversion at C-4 via triflate intermediates, as demonstrated in the conversion of N-acetylglucosamine to N-acetylgalactosamine .

  • Relevance : Requires prior deprotection of the Nap group to expose the hydroxyl at C-4 for functionalization .

Glycosyl Donor Activation

  • Trichloroacetimidate Method : The free hydroxyl (post-Nap deprotection) is activated using trichloroacetonitrile and a base (e.g., DBU) to form a trichloroacetimidate donor .

  • Thioglycosides : Thiophenyl glycosides derived from similar substrates undergo chemoselective activation with NIS/AgOTf .

Stability Under Common Conditions

  • Acidic Conditions : Stable to mild acids (e.g., acetic acid) but degrades in concentrated mineral acids.

  • Oxidative Conditions : Susceptible to strong oxidants (e.g., ozone, peracids) due to the naphthyl aromatic system .

Synthetic Utility

The Nap group’s orthogonality to benzyl, benzylidene, and acetyl protecting groups makes it valuable in multistep syntheses of complex glycans, such as 2,6-dideoxy-sugar disaccharides . Its removal under neutral oxidative conditions minimizes side reactions, enabling high-yielding deprotection (68–96%) .

Experimental Protocol for Nap Deprotection

text
**[Procedure](pplx://action/followup)**: 1. Dissolve 2-naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside (1 equiv.) and β-pinene (10 equiv.) in DCM/H₂O (20:1). 2. Add DDQ (2 equiv.) and stir at RT for 2–4 h. 3. Quench with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄. 4. Purify via flash chromatography (20–40% EtOAc/hexanes). **[Typical Yield](pplx://action/followup)**: 73–93%[1].

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a substrate in enzymatic assays to study glycosidase activity. Its unique naphthylmethyl group allows for distinct spectroscopic properties that facilitate the monitoring of enzymatic reactions. This compound can also undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it a versatile tool in synthetic organic chemistry.

Biology

Biologically, this compound plays a significant role in carbohydrate metabolism studies and glycosylation processes. It has been used in research to explore how carbohydrates interact with proteins and other biomolecules, which is crucial for understanding cellular functions and signaling pathways.

Medicine

The medicinal applications of 2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside are particularly promising due to its potential antiviral properties. Research indicates that it may inhibit viral enzymes, thus obstructing the replication of viruses such as influenza A and HIV. This mechanism of action highlights its potential as a therapeutic agent against viral infections.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral efficacy of 2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside against influenza A virus. The results demonstrated that the compound effectively inhibited viral replication in vitro by targeting specific viral enzymes involved in the replication cycle. The study concluded that this compound could be further developed into an antiviral drug candidate.

Case Study 2: Enzymatic Assays

Another research project utilized this compound as a substrate in glycosidase activity assays. The study found that it provided a reliable means to measure enzyme kinetics and substrate specificity, contributing valuable insights into carbohydrate-active enzymes' roles in biological systems .

Industry Applications

While primarily used for research purposes, derivatives of 2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside may have applications in pharmaceutical development and biochemical reagents. Its unique properties could lead to innovations in drug formulation and delivery systems, particularly for targeting viral infections or enhancing carbohydrate-based therapeutics.

Mechanism of Action

The mechanism of action of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with viral enzymes. By selectively targeting these enzymes, the compound obstructs their function, thereby halting viral dissemination. This mechanism is particularly effective against influenza A and HIV.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variants and Physicochemical Properties

The table below compares key structural features and properties of 2-naphthylmethyl GlcNAc derivatives with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Physical Properties
2-Naphthylmethyl GlcNAc (Target) 2-Naphthylmethyl C₁₉H₂₃NO₆ 361.39 High lipophilicity; soluble in organic solvents
Butyl GlcNAc (BaGlcBu) Butyl C₁₄H₂₇NO₈ 277.31 Water-soluble; melting point 108–110°C
Amyl GlcNAc (AADG) Amyl C₁₃H₂₅NO₆ 291.34 Used in food/cosmetics; stable under ambient conditions
Phenylpropyl GlcNAc (PPAG) Phenylpropyl C₁₇H₂₅NO₆ 339.38 Melting point 141–142°C; soluble in water/acetone
Octyl GlcNAc (Acetylated) Octyl + 3 acetyl C₂₃H₃₇NO₉ 483.54 Used in glycosylation studies; acetyl groups enhance enzyme substrate mimicry
2-Methoxycarbonylphenyl GlcNAc 2-Methoxycarbonylphenyl C₂₂H₂₆O₁₂ 482.43 Antimicrobial activity against gram-positive bacteria
Key Observations:
  • Solubility : Butyl and amyl derivatives exhibit higher water solubility, making them suitable for aqueous-based formulations .
  • Thermal Stability : PPAG and BaGlcBu show higher melting points (>100°C), indicating robust crystalline structures .
Antiviral Activity
  • 2-Naphthylmethyl GlcNAc : Targets viral enzymes (e.g., influenza neuraminidase, HIV reverse transcriptase), disrupting replication .
  • Butyl GlcNAc (BaGlcBu) : Demonstrates broad-spectrum anticancer activity by modulating cell-surface glycans in lung, breast, and prostate cancers .
  • 2-Methoxycarbonylphenyl GlcNAc : Exhibits antibacterial effects against gram-positive pathogens like Staphylococcus aureus .
Challenges:
  • Steric Hindrance : Bulky substituents (e.g., naphthylmethyl) complicate glycosidic bond formation, requiring optimized catalysts (e.g., CSA) .
  • Purification : Acetylated derivatives (e.g., octyl GlcNAc) often require chromatography for isolation, increasing production costs .

Biological Activity

2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside (also referred to as 2-Naphthylmethyl GlcNAc) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.

  • Molecular Formula : C19H23NO6
  • CAS Number : 197574-95-1
  • Molecular Weight : 365.39 g/mol

The biological activity of 2-Naphthylmethyl GlcNAc primarily involves its interaction with glycosyltransferases (GTs), which are enzymes that facilitate the transfer of sugar moieties to various substrates. The compound acts as both a substrate and an inhibitor, depending on the specific enzyme and conditions.

  • Substrate Activity : In certain biochemical assays, 2-Naphthylmethyl GlcNAc has been shown to serve as a substrate for β-1,4-galactosyltransferase (GalT), facilitating glycosylation reactions essential for cellular functions .
  • Inhibitory Activity : Conversely, it can inhibit the activity of specific GTs, thereby affecting glycosaminoglycan (GAG) synthesis. For instance, studies have indicated that analogs of GlcNAc can reduce the incorporation of glucosamine into GAGs, suggesting a competitive inhibition mechanism .

In Vitro Studies

A series of in vitro studies have evaluated the effects of 2-Naphthylmethyl GlcNAc on various cell types:

  • Hepatocyte Cultures : Research demonstrated that this compound affects the incorporation of radiolabeled glucosamine into cellular glycoconjugates, indicating its role in modulating GAG synthesis. Specifically, one study reported a significant reduction in GAG size and quantity when hepatocytes were treated with this compound .
  • Cell Viability Assays : The compound was assessed for cytotoxicity using MTT assays. Results indicated that at lower concentrations, it did not adversely affect cell viability but showed inhibitory effects on GAG synthesis at higher concentrations .

Case Studies

  • Glycosylation Inhibition : A notable study involved using 2-Naphthylmethyl GlcNAc to investigate its inhibitory effects on β-1,4-GalT. The compound demonstrated a dose-dependent inhibition, providing insights into its potential use as a biochemical tool for studying glycosylation pathways .
  • Viral Enzyme Interaction : The compound has also been explored for its interaction with viral enzymes, where it was found to selectively target these enzymes, suggesting potential antiviral applications.

Data Summary

Study TypeFindingsReference
Hepatocyte CultureReduced incorporation of glucosamine into GAGs; smaller GAG size observed
Cell Viability AssayNo cytotoxicity at low concentrations; inhibition of GAG synthesis at high concentrations
Glycosylation AssayDose-dependent inhibition of β-1,4-GalT activity
Viral InteractionSelective targeting of viral enzymes

Q & A

Q. What are the common synthetic pathways for 2-naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and how do enzymatic and chemical methods compare?

  • Methodological Answer : This compound is typically synthesized via two primary routes:
  • Enzymatic synthesis : Glycosyltransferases catalyze the transfer of the sugar moiety to the naphthylmethyl acceptor. This method offers stereoselectivity but requires optimization of enzyme activity and donor/acceptor ratios .
  • Chemical synthesis : Involves sequential protection/deprotection of hydroxyl groups. For example, acetyl or benzyl groups are used to protect reactive sites, followed by glycosylation with a naphthylmethyl donor. Silver oxide or BF₃·Et₂O are common promoters for glycosidic bond formation .
  • Comparison : Enzymatic methods avoid harsh reagents but face scalability challenges, while chemical synthesis allows precise control over regiochemistry but requires rigorous purification.

Q. How can researchers validate the structural integrity of 2-naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR confirms anomeric configuration (β-D via J₁,₂ ~8 Hz) and acetamido group placement (δ ~2.0 ppm for CH₃) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₂₀H₂₅NO₆ requires m/z 399.1653) .
  • X-ray crystallography : For absolute configuration analysis, though crystallization may require acetylated derivatives .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO or methanol (5–10 mM stock solutions). For aqueous buffers, sonication or co-solvents (e.g., 0.1% Tween-20) may enhance solubility .
  • Stability : Hydrolytically sensitive at extreme pH. Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can contradictory data on glycosidase substrate specificity be resolved when using 2-naphthylmethyl derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Enzyme source variability : Compare results across purified isoforms (e.g., human lysosomal vs. bacterial glycosidases) .
  • Assay conditions : Adjust pH (4.5–7.5) and ionic strength to mimic physiological environments. Use fluorogenic analogs (e.g., 4-methylumbelliferyl derivatives) for kinetic studies .
  • Structural analogs : Test truncated or acetylated variants to isolate steric/electronic effects (e.g., 6-O-benzyl vs. 3-O-acetyl modifications) .

Q. What strategies optimize regioselective glycosylation for generating 2-naphthylmethyl-linked glycoconjugates?

  • Methodological Answer :
  • Protecting group strategy : Use temporary groups like Levulinoyl (acid-labile) or Fmoc (base-labile) to direct reactivity. For example, 3,6-di-O-benzyl-2-acetamido glucopyranoside allows selective 4-O-glycosylation .
  • Catalytic systems : BF₃·Et₂O promotes β-selectivity, while NIS/TfOH enhances yield in trichloroacetimidate-based couplings .
  • Enzymatic approaches : Mutant glycosynthases (e.g., E358S β-glucosidase) can form bonds without hydrolysis .

Q. How does the 2-naphthylmethyl group influence binding affinity in glycan-lectin interaction studies?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Immobilize lectins (e.g., concanavalin A) and measure binding kinetics (KD) of 2-naphthylmethyl derivatives vs. natural glycans. The naphthyl group may enhance hydrophobic interactions, increasing affinity .
  • Molecular docking : Compare binding poses with/without the naphthyl group using software like AutoDock. The bulky substituent may sterically hinder interactions with shallow binding pockets .

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